molecular formula C11H16N2 B1291510 2-(Piperidin-4-yl)aniline CAS No. 255050-94-3

2-(Piperidin-4-yl)aniline

Cat. No. B1291510
CAS RN: 255050-94-3
M. Wt: 176.26 g/mol
InChI Key: NCVKHJZWDQYPQR-UHFFFAOYSA-N
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Description

“2-(Piperidin-4-yl)aniline” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent years due to their importance in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in the literature .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Drug Design and Synthesis

Piperidines, including “2-(Piperidin-4-yl)aniline”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anticancer Applications

Piperidine derivatives, including “2-(Piperidin-4-yl)aniline”, are being utilized in different ways as anticancer agents . For example, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .

Antiviral Applications

Piperidine derivatives are also used as antiviral agents . They can be strategically modified to interact with specific biological targets and modulate their activity.

Antimalarial Applications

Piperidine derivatives are being utilized as antimalarial agents . They can potentially create compounds that interact with specific receptors or enzymes.

Antimicrobial and Antifungal Applications

Piperidine derivatives are being utilized as antimicrobial and antifungal agents . They can potentially create compounds that interact with these biological targets and modulate their activity.

Antihypertension, Analgesic, and Anti-inflammatory Applications

Piperidine derivatives are being utilized as antihypertension, analgesic, and anti-inflammatory agents . They can potentially create compounds that interact with these biological targets and modulate their activity.

Anti-Alzheimer and Antipsychotic Applications

Piperidine derivatives are being utilized as anti-Alzheimer and antipsychotic agents . They can potentially create compounds that interact with these biological targets and modulate their activity.

Anticoagulant Applications

Piperidine derivatives are being utilized as anticoagulant agents . They can potentially create compounds that interact with these biological targets and modulate their activity.

Mechanism of Action

Future Directions

Piperidine derivatives continue to be a focus of research due to their importance in the pharmaceutical industry . Future directions may include the development of new synthesis methods, the discovery of new pharmacological applications, and the design of new drugs containing the piperidine moiety .

properties

IUPAC Name

2-piperidin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVKHJZWDQYPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

255050-94-3
Record name 2-(piperidin-4-yl)aniline
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